![molecular formula C17H25N3O3S B2900423 (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide CAS No. 2411332-48-2](/img/structure/B2900423.png)
(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a small molecule inhibitor of a specific protein target, and has been shown to have potential therapeutic effects for a variety of diseases.
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide involves the inhibition of a specific protein target. This target is involved in the regulation of multiple cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this protein, this compound has the potential to disrupt the development and progression of diseases that are driven by abnormal cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and highly specific. This compound has been shown to have a variety of effects on cellular processes, including the regulation of gene expression, cell cycle progression, and apoptosis. It has also been shown to have anti-inflammatory effects and to modulate immune responses. The physiological effects of this compound are still being studied, but it has the potential to have therapeutic effects for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide for lab experiments include its specificity and potency as an inhibitor of a specific protein target. This makes it a valuable tool for studying the role of this protein in cellular processes and disease development. However, the limitations of this compound include its complex synthesis method and the need for specialized equipment and expertise to carry out experiments with it.
Zukünftige Richtungen
For research on (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide include further studies on its potential therapeutic effects for a variety of diseases, as well as investigations into its mechanism of action and physiological effects. Additionally, research may focus on developing more efficient and cost-effective synthesis methods for this compound, as well as identifying potential analogues or derivatives with improved potency and selectivity. Finally, studies may also investigate the potential use of this compound as a tool for studying the role of its target protein in disease development and cellular processes.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide is a complex process that involves multiple steps. The initial step involves the reaction of a specific starting material with a reagent to form an intermediate compound. This intermediate is then reacted with another reagent to form the final product. The synthesis method is highly specific and requires a significant amount of expertise and equipment to carry out successfully.
Wissenschaftliche Forschungsanwendungen
The scientific research application of (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide is primarily focused on its potential therapeutic effects for a variety of diseases. This compound has been shown to inhibit the activity of a specific protein target that is involved in the development and progression of several diseases, including cancer, inflammation, and autoimmune disorders. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-19(2)11-7-10-17(21)18-14-15-8-3-4-9-16(15)24(22,23)20-12-5-6-13-20/h3-4,7-10H,5-6,11-14H2,1-2H3,(H,18,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWDTAPSGNVNNL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC=CC=C1S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC=CC=C1S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

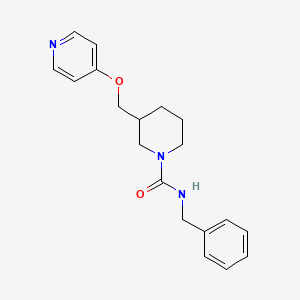
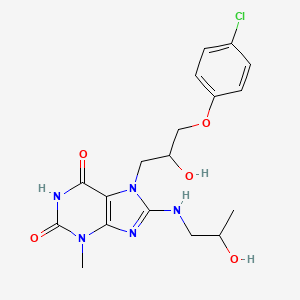
![1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2900345.png)
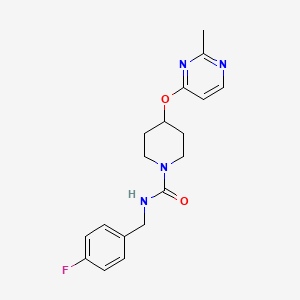
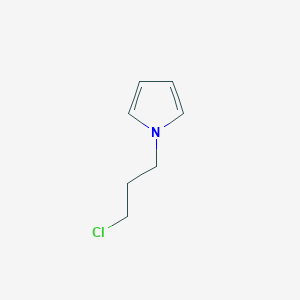
![4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2900349.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2900356.png)
![3-[(5-Bromothiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B2900357.png)

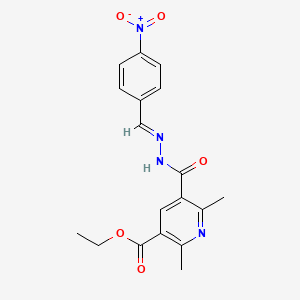


![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)